molecular formula C19H19N3O2S B4979423 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide

货号 B4979423
分子量: 353.4 g/mol
InChI 键: FNMRZINTUUFXRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of kinase inhibitors and has been studied extensively for its potential therapeutic applications in the treatment of cancer and autoimmune diseases.

作用机制

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide involves the inhibition of various kinases, including BTK, ITK, and TAK. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has been shown to reduce B-cell proliferation and survival. ITK and TAK are involved in T-cell receptor signaling and their inhibition has been shown to reduce T-cell activation and cytokine production. By inhibiting these kinases, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide can modulate the activity of immune cells and potentially reduce the progression of cancer and autoimmune diseases.
Biochemical and Physiological Effects
In various preclinical studies, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has shown promising results in reducing tumor growth and suppressing the activity of immune cells in autoimmune diseases. It has been shown to reduce the production of cytokines, including interleukin-2, interleukin-6, and tumor necrosis factor-alpha. Additionally, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been shown to reduce the proliferation and survival of B-cells in various cancer models.

实验室实验的优点和局限性

One of the main advantages of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is its selectivity for specific kinases, which can help reduce off-target effects and potential toxicity. Additionally, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has shown promising results in various preclinical studies, which suggests its potential therapeutic applications in the treatment of cancer and autoimmune diseases. However, one of the limitations of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is its potential for resistance development, which can reduce its efficacy over time.

未来方向

There are several future directions for the research and development of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide. One potential direction is to evaluate its efficacy in combination with other therapeutic agents, including chemotherapy and immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide in clinical trials. Finally, the development of more potent and selective kinase inhibitors, including N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, can potentially lead to the development of more effective therapeutic agents for the treatment of cancer and autoimmune diseases.
Conclusion
In conclusion, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is a small molecule inhibitor that has shown promising results in various scientific research studies. Its selectivity for specific kinases and potential therapeutic applications in the treatment of cancer and autoimmune diseases make it an attractive candidate for further research and development. Further studies are needed to evaluate its safety and efficacy in clinical trials and to identify potential combination therapies for improved efficacy.

合成方法

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide involves a multi-step process that starts with the reaction of 2-ethoxyethylamine with thiosemicarbazide to form 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-biphenylcarboxylic acid chloride in the presence of a base to yield N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

科学研究应用

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to selectively inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a critical role in the regulation of immune cell function and are often dysregulated in cancer and autoimmune diseases.

属性

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-13-12-17-21-22-19(25-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMRZINTUUFXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。